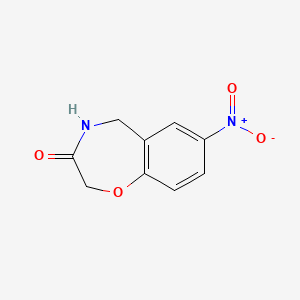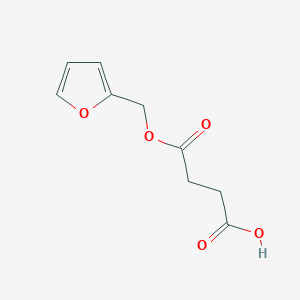![molecular formula C19H20N4O4S B5512523 5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)
5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds or functionalized intermediates. For instance, a related synthesis process includes the aminomethylation and cyanoethylation reactions of 5-(4-alkoxybenzyl)-4-methyl(phenyl, allyl)-4H-1,2,4-triazole-3-thiols, showcasing the versatility of reactions at the nitrogen atom N2 to produce compounds with potential biological activities (Hakobyan et al., 2017).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their ring systems, functional groups, and substituents which play a critical role in determining their chemical and physical properties. Detailed molecular structure analysis can be conducted using spectroscopic methods (FT-IR, UV-visible, NMR) and theoretical studies such as density functional theory (DFT) calculations, which provide insights into the compound's geometric parameters, electronic transitions, and vibrational modes (Srivastava et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives, including our compound of interest, is influenced by the presence of functional groups and the triazole core. These compounds can undergo various chemical reactions such as cyclization, condensation, and substitution, leading to a wide range of products with diverse biological activities. For example, the synthesis and anticancer evaluation of some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives highlight the potential of triazole compounds in medicinal chemistry (Bekircan et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
A series of novel derivatives related to the compound have been synthesized, demonstrating potent antioxidant activities. These activities are attributed to the electron-releasing groups in their structures, highlighting their potential for further development as antioxidant agents (Maddila et al., 2015).
DNA Methylation Inhibitors
Functionalization of similar triazole derivatives has shown promise in the synthesis of novel DNA methylation inhibitors. These compounds have been evaluated for their impact on cancer DNA methylation, indicating their potential application in cancer research and therapy (Hakobyan et al., 2017).
Corrosion Inhibition
Research into Schiff’s bases of pyridyl substituted triazoles, closely related to the compound of interest, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This suggests their potential application in protecting industrial materials from corrosion (Ansari et al., 2014).
Anticancer Evaluation
Studies on derivatives of the compound have been conducted to assess their anticancer activities. These compounds were screened against a panel of 60 cell lines from various cancer types, showing significant inhibitory effects and highlighting their potential in anticancer drug development (Bekircan et al., 2008).
Tyrosinase Inhibition
Derivatives of the compound have also been synthesized and shown potent inhibitory effects on tyrosinase activities, suggesting their utility in developing antityrosinase agents. This has implications for cosmetic applications, particularly in the treatment of hyperpigmentation disorders (Yu et al., 2015).
Theoretical and Experimental Analyses
Further studies include theoretical and experimental analyses of triazole compounds for various biological and corrosion inhibition activities, offering insights into their chemical reactivity and potential industrial applications (Srivastava et al., 2016).
Eigenschaften
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-24-15-10-17(26-3)16(25-2)9-13(15)11-20-23-18(21-22-19(23)28)12-27-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,22,28)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBWQONIJQFTMJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2C(=NNC2=S)COC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(phenoxymethyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)
![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)
![N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)